1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of a phenoxy group, a piperidine ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2,3-dimethylphenol with an appropriate halogenated compound under basic conditions.
Formation of the Piperidine Intermediate: The piperidine intermediate can be synthesized by reacting 3,5-dimethylpiperidine with an appropriate halogenated compound.
Coupling Reaction: The phenoxy and piperidine intermediates are then coupled using a suitable coupling agent to form the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents and nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Potential use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride would depend on its specific molecular targets and pathways. This may involve interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol
- 1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol acetate
Uniqueness
1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride may have unique properties compared to similar compounds, such as different solubility, stability, or biological activity. These differences can make it more suitable for specific applications or research purposes.
Properties
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-14(2)10-19(9-13)11-17(20)12-21-18-7-5-6-15(3)16(18)4;/h5-7,13-14,17,20H,8-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAPDFSQMNCPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC(=C2C)C)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217637-02-9 |
Source
|
Record name | 1-Piperidineethanol, α-[(2,3-dimethylphenoxy)methyl]-3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217637-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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